REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.P([O-])([O-])(O)=O.[Na+].[Na+].[Br:22]Br>C(Cl)(Cl)Cl>[Br:22][CH:7]1[C:2](=[O:1])[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6]1 |f:1.2.3|
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Name
|
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
O=C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
disodium hydrogen phosphate
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
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P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
27.9 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 18 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the reaction mixture was warmed to room temperature
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Type
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EXTRACTION
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Details
|
The reaction mixture was worked-up by extraction with ice-water and methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase was dried over magnesium sulphate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off in a water-jet vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product (38 g) was chromatographed on silica gel with methylene chloride and ethyl acetate as the eluent
|
Type
|
CUSTOM
|
Details
|
The thus-obtained product was recrystallized from ethyl acetate and n-hexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1CN(CCC1=O)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.1 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |